molecular formula C6H2Cl4O B3049334 2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one CAS No. 20244-55-7

2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one

Cat. No. B3049334
CAS RN: 20244-55-7
M. Wt: 231.9 g/mol
InChI Key: PCZOCOUKAYTNJX-UHFFFAOYSA-N
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Description

“2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one” is a chemical compound . It is also known by its CAS number [20244-55-7] .


Synthesis Analysis

The synthesis of “2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one” involves heating acetic acid and introducing 2,4,6-trichlorophenol (2,4,6-TCP) into the continuously stirred solution. Chlorine is then introduced by adding sodium hypochlorite (NaOCl) stock solution. After allowing the solution to react for 20 minutes, it is cooled to room temperature. The product is precipitated by adding distilled water to the reaction solution, and separated by filtering .


Molecular Structure Analysis

The molecular structure of “2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one” is characterized by a cyclohexadienone ring with four chlorine atoms attached .

Scientific Research Applications

Green Synthesis of Novel Compounds

The compound 2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one has been used in the green synthesis of novel chemical compounds. Tandon et al. (2012) demonstrated its use in an economical and environmentally friendly methodology for synthesizing 2,3,5,6-tetrakis (substituted thio)cyclohexa-2,5-diene-1,4-diones and related compounds, showing potential as antibacterial and antifungal agents (Tandon, Kumar, Mishra, & Shukla, 2012).

Molecular Building Blocks

This chemical is also explored as a molecular building block. Tibbelin et al. (2014) investigated compounds like 2,3,5,6-Tetraethyl-1,4-disilacyclohexa-2,5-dienes for their potential as novel building blocks in designing larger molecules with unique properties, especially in the context of neutral cyclic cross-hyperconjugation (Tibbelin et al., 2014).

Organic Acceptors in Chemistry

The compound serves as a base structure for developing strong organic acceptors. Reutenauer et al. (2007) conducted studies where donor-substituted cyanoalkynes were used to create derivatives that have significant applications in electronic materials and organic electronics (Reutenauer et al., 2007).

Synthesis of Cyclic Dicarboxylic Acid Imides

In another application, Salakhov et al. (2008) developed a procedure using this compound for synthesizing polychlorinated unsaturated cyclic dicarboxylic acid imides. This has implications in the development of polymers and advanced materials (Salakhov, Umaeva, & Alikhanova, 2008).

Electrophilic Properties in Chemical Reactions

Sander et al. (2000) explored its electrophilic properties, particularly in reactions with small molecules under matrix isolation conditions. Such studies are crucial for understanding reaction mechanisms and designing new chemical processes (Sander, Hübert, Kraka, Gräfenstein, & Cremer, 2000).

Macrocycles Synthesis

The chemical serves as a building block in the synthesis of macrocycles, as demonstrated by Srinivasan et al. (2003), who used its derivatives for creating novel macrocyclic structures with potential applications in host-guest chemistry and molecular recognition (Srinivasan, Sankararaman, Hopf, & Varghese, 2003).

Electrochemical Studies

Moiseeva et al. (2011) and Gavrilova et al. (2009) conducted electrochemical studies on derivatives of this compound, revealing insights into their reductive dehalogenation and potential applications in electrochemical synthesis (Moiseeva, Gavrilova, Beloglazkina, Krut’ko, & Zyk, 2011); (Gavrilova, Moiseeva, Beloglazkina, Gavrilov, & Zyk, 2009).

Photorearrangements

Suzuki et al. (2011) explored its photorearrangement properties, contributing to our understanding of photochemical reactions and their applications in developing photo-responsive materials (Suzuki, Imai, Wakabayashi, Arita, Johmoto, Uekusa, & Kobayashi, 2011).

properties

IUPAC Name

2,4,4,6-tetrachlorocyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4O/c7-3-1-6(9,10)2-4(8)5(3)11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZOCOUKAYTNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CC1(Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942367
Record name 2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one

CAS RN

20244-55-7
Record name 2,5-Cyclohexadien-1-one, 2,4,4,6-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020244557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,4,6-Tetrachlorocyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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